(S)-Methyl 3-amino-2-hydroxypropanoate (S)-Methyl 3-amino-2-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 133153-75-0
VCID: VC5725529
InChI: InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1
SMILES: COC(=O)C(CN)O
Molecular Formula: C4H9NO3
Molecular Weight: 119.12

(S)-Methyl 3-amino-2-hydroxypropanoate

CAS No.: 133153-75-0

Cat. No.: VC5725529

Molecular Formula: C4H9NO3

Molecular Weight: 119.12

* For research use only. Not for human or veterinary use.

(S)-Methyl 3-amino-2-hydroxypropanoate - 133153-75-0

Specification

CAS No. 133153-75-0
Molecular Formula C4H9NO3
Molecular Weight 119.12
IUPAC Name methyl (2S)-3-amino-2-hydroxypropanoate
Standard InChI InChI=1S/C4H9NO3/c1-8-4(7)3(6)2-5/h3,6H,2,5H2,1H3/t3-/m0/s1
Standard InChI Key LFVPHXOOLUCFFB-VKHMYHEASA-N
SMILES COC(=O)C(CN)O

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The molecular formula of (S)-methyl 3-amino-2-hydroxypropanoate is C₄H₉NO₃, with a molecular weight of 119.12 g/mol . Its structure features:

  • A methyl ester group at the carboxyl terminus.

  • A hydroxyl group (-OH) at the C2 position.

  • An amino group (-NH₂) at the C3 position.

The stereocenter at C2 adopts an S-configuration, as indicated by the (2S) designation in its IUPAC name. This chiral center is critical for its interactions in asymmetric synthesis and biological systems .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₄H₉NO₃
Molecular Weight119.12 g/mol
XLogP3-AA-1.4
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar SA72.6 Ų

Spectroscopic and Computational Data

The compound’s SMILES notation, COC(=O)[C@H](CN)O, encodes its stereochemistry and functional groups . Computational models predict a rotatable bond count of 3, enabling conformational flexibility . The InChIKey LFVPHXOOLUCFFB-VKHMYHEASA-N uniquely identifies its 3D structure in chemical databases .

Synthesis and Derivatives

Industrial Synthesis Pathways

(S)-Methyl 3-amino-2-hydroxypropanoate is synthesized via esterification of the corresponding carboxylic acid or through asymmetric catalytic methods to enforce the S-configuration. A common derivative, (S)-methyl 3-amino-2-hydroxypropanoate hydrochloride (C₄H₁₀ClNO₃; MW: 155.58 g/mol), is produced by treating the free base with hydrochloric acid .

Structural Analogues

Sigma-Aldrich catalogs several analogues, including:

  • (S)-Methyl 3-(Boc-amino)-2-hydroxypropanoate (C₉H₁₇NO₅; MW: 219.24 g/mol) .

  • Methyl (S)-2-benzyl-3-hydroxypropanoate (C₁₁H₁₄O₃; MW: 194.23 g/mol) .

These derivatives highlight the compound’s utility in peptide synthesis and protective group strategies.

Physicochemical Characteristics

Tautomerism and pH Sensitivity

The amino and hydroxyl groups create pH-dependent tautomerism. At physiological pH (7.4), the amino group remains protonated (-NH₃⁺), while the hydroxyl group deprotonates (-O⁻), forming a zwitterionic structure .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

(S)-Methyl 3-amino-2-hydroxypropanoate serves as a precursor for β-lactam antibiotics and protease inhibitors. Its hydroxyl and amino groups enable selective functionalization, making it valuable for constructing chiral centers in antiviral agents .

Bioconjugation and Prodrug Design

The methyl ester acts as a protecting group, which can be enzymatically cleaved in vivo to release the active carboxylic acid. This property is exploited in prodrug formulations to enhance bioavailability .

Future Research Directions

Catalytic Asymmetric Synthesis

Advances in organocatalysis and enzyme-mediated resolution could improve the enantiomeric excess (ee) of industrial-scale production .

Biomedical Applications

Ongoing studies explore its role in metal-chelating therapies for neurodegenerative diseases, leveraging its hydroxyl and amino groups to bind excess ions like copper or iron .

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